5-Bromoisoindolin-1-one
Overview
Description
5-Bromoisoindolin-1-one is a synthetic organic compound belonging to the isoindoline family. It is characterized by a bromine atom substitution at the 5-position and a ketone functionality at the 1-position.
Mechanism of Action
Mode of Action
Like other isoindolin-1-ones, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Isoindolin-1-one derivatives have been studied as potential inhibitors of phosphoinositol-3-kinase γ (pi3kγ), a key enzyme in several cellular processes, including cell growth and survival . If 5-Bromoisoindolin-1-one shares this activity, it could potentially influence pathways related to these cellular processes.
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Biochemical Analysis
Biochemical Properties
5-Bromoisoindolin-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor . PI3Kγ is an enzyme involved in cell growth, proliferation, and survival. By inhibiting PI3Kγ, this compound can modulate these cellular processes, making it a valuable tool in cancer research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of PI3Kγ can lead to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of PI3Kγ, inhibiting its activity and thereby disrupting downstream signaling pathways such as the AKT/mTOR pathway . This inhibition can lead to changes in gene expression and cellular behavior, including reduced cell survival and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under room temperature conditions, but its activity may diminish over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged effects on cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body. The compound’s metabolism can affect its bioavailability and efficacy, influencing the overall outcome of biochemical reactions and therapeutic interventions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can impact its activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell, where it can interact with target enzymes and proteins . Post-translational modifications and targeting signals play a role in its localization, ensuring that this compound exerts its effects in the appropriate cellular context.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoisoindolin-1-one typically involves a multi-step process. One common method starts with the bromination of isoindoline derivatives. For instance, the reaction of isoindoline with bromine in the presence of a suitable solvent and catalyst can yield this compound. Another approach involves the cyclization of N-bromoacetanilide derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination and cyclization reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 5-Bromoisoindolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the ketone functionality can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted isoindolinones
- Oxidized derivatives with additional functional groups
- Reduced alcohol derivatives
Scientific Research Applications
5-Bromoisoindolin-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It shows potential as a therapeutic agent, particularly in the development of inhibitors targeting specific enzymes involved in disease pathways.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
- 4-Bromoisoindolin-1-one
- 5-Chloroisoindolin-1-one
- 5-Fluoroisoindolin-1-one
Comparison: 5-Bromoisoindolin-1-one is unique due to its specific bromine substitution at the 5-position, which imparts distinct reactivity and biological activity compared to its analogs. For instance, 4-Bromoisoindolin-1-one has a bromine atom at the 4-position, leading to different chemical behavior and applications.
Properties
IUPAC Name |
5-bromo-2,3-dihydroisoindol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-6-1-2-7-5(3-6)4-10-8(7)11/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNKJYJCWXMBNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626852 | |
Record name | 5-Bromo-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
552330-86-6 | |
Record name | 5-Bromo-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2,3-dihydro-1H-isoindol-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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